1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Overview
Scientific Research Applications
I have conducted a search on the scientific research applications of 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione. Here is a comprehensive analysis focusing on different potential applications:
Pharmacological Research
This compound has been explored for its potential use in pharmacological studies. It may serve as a reference standard for testing and ensuring the quality of pharmaceutical products .
Chemical Synthesis
The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for creating new drugs .
Biological Activity Studies
Researchers have investigated the biological activities of related compounds, which suggests that 1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione could also be studied for its biological properties .
Material Science
Due to its structural properties, this compound might be used in material science research, particularly in the development of new materials with specific desired properties .
Analytical Chemistry
It can be used as a standard in analytical chemistry to calibrate instruments or validate analytical methods .
Chemical Properties Research
The compound’s chemical properties such as melting point, boiling point, and density can be studied to understand its behavior under different conditions and its potential applications in various fields .
Mechanism of Action
Target of Action
Similar compounds such as derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (pi3k) inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a potential target for this compound.
Mode of Action
This inhibits the activation of downstream signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival and proliferation .
Biochemical Pathways
If it acts as a pi3k inhibitor, it would affect the pi3k/akt/mtor pathway, which plays a critical role in cell cycle progression, growth, and survival . By inhibiting this pathway, the compound could potentially induce cell cycle arrest and apoptosis, thereby exerting an anti-proliferative effect.
Result of Action
If it acts as a pi3k inhibitor, it could potentially inhibit cell proliferation and induce apoptosis . This could make it a potential candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
1-benzylpyrido[2,3-d][1,3]oxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13-11-7-4-8-15-12(11)16(14(18)19-13)9-10-5-2-1-3-6-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTFENHDTBFXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540437 | |
Record name | 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |
CAS RN |
97484-73-6 | |
Record name | 1-Benzyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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